4-{(E)-[(2-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl 4-methoxybenzoate
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Overview
Description
4-{(E)-[(2-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl 4-methoxybenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a chlorophenyl group, a sulfonyl group, and a methoxybenzoate group. Its molecular formula is C30H26ClN3O7S, and it has a molecular weight of 608.075 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[(2-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl 4-methoxybenzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 4-chlorobenzenesulfonyl chloride with 2-aminobenzoyl hydrazine to form the hydrazone intermediate.
Coupling Reaction: The hydrazone intermediate is then coupled with 2-methoxybenzaldehyde under acidic conditions to form the desired product.
Esterification: Finally, the product is esterified with 4-methoxybenzoic acid to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[(2-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-{(E)-[(2-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl 4-methoxybenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{(E)-[(2-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of certain enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cell surface receptors, leading to changes in cellular signaling.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-{(E)-[(4-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl (2E)-3-phenyl-2-propenoate
- 4-{(E)-[(2-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-ethoxyphenyl 4-methoxybenzoate
Uniqueness
4-{(E)-[(2-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl 4-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.
Properties
CAS No. |
477733-85-0 |
---|---|
Molecular Formula |
C29H24ClN3O7S |
Molecular Weight |
594.0 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C29H24ClN3O7S/c1-38-22-12-8-20(9-13-22)29(35)40-26-16-7-19(17-27(26)39-2)18-31-32-28(34)24-5-3-4-6-25(24)33-41(36,37)23-14-10-21(30)11-15-23/h3-18,33H,1-2H3,(H,32,34)/b31-18+ |
InChI Key |
GKHRFCOYDYXJAA-FDAWAROLSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)Cl)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)Cl)OC |
Origin of Product |
United States |
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